molecular formula C11H11NO2S B14305322 2H-1,4-Benzothiazin-3(4H)-one, 4-(2-oxopropyl)- CAS No. 112183-40-1

2H-1,4-Benzothiazin-3(4H)-one, 4-(2-oxopropyl)-

Katalognummer: B14305322
CAS-Nummer: 112183-40-1
Molekulargewicht: 221.28 g/mol
InChI-Schlüssel: QADZTSBMFOQINT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H-1,4-Benzothiazin-3(4H)-one, 4-(2-oxopropyl)- is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzothiazin-3(4H)-one, 4-(2-oxopropyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminothiophenol with α-haloketones in the presence of a base, leading to the formation of the benzothiazinone ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while nucleophilic substitution may introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 2H-1,4-Benzothiazin-3(4H)-one, 4-(2-oxopropyl)- is studied for its reactivity and potential as a building block for more complex molecules.

Biology

Biologically, this compound may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.

Medicine

In medicine, research may focus on its potential anticancer properties, exploring how it can inhibit the growth of cancer cells.

Industry

Industrially, such compounds can be used in the synthesis of dyes, pigments, and other materials.

Wirkmechanismus

The mechanism of action of 2H-1,4-Benzothiazin-3(4H)-one, 4-(2-oxopropyl)- involves its interaction with specific molecular targets. For example, it may inhibit enzymes critical for bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it may interfere with signaling pathways that regulate cell growth and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2H-1,4-Benzothiazin-3(4H)-one
  • 4-(2-Hydroxypropyl)-2H-1,4-Benzothiazin-3(4H)-one

Uniqueness

The presence of the 4-(2-oxopropyl) group in 2H-1,4-Benzothiazin-3(4H)-one, 4-(2-oxopropyl)- may confer unique reactivity and biological activity compared to similar compounds

Eigenschaften

CAS-Nummer

112183-40-1

Molekularformel

C11H11NO2S

Molekulargewicht

221.28 g/mol

IUPAC-Name

4-(2-oxopropyl)-1,4-benzothiazin-3-one

InChI

InChI=1S/C11H11NO2S/c1-8(13)6-12-9-4-2-3-5-10(9)15-7-11(12)14/h2-5H,6-7H2,1H3

InChI-Schlüssel

QADZTSBMFOQINT-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CN1C(=O)CSC2=CC=CC=C21

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.